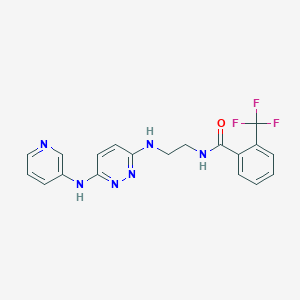

![molecular formula C8H5BrO B2503480 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one CAS No. 203805-65-6](/img/structure/B2503480.png)

5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

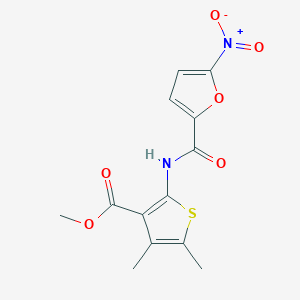

The compound of interest, 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one, is a brominated bicyclic ketone. This molecule is derived from the bromination of 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene, which is a process that can lead to various brominated products depending on the reaction conditions, such as temperature.

Synthesis Analysis

The synthesis of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves the bromination of 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene. The reaction carried out at -50°C results in a single product due to a Wagner-Meerwein rearrangement accompanied by aryl migration. This rearrangement is a common mechanism in organic chemistry where carbocations are reorganized to form more stable structures. At 0°C, the reaction yields not only the rearranged tribromide but also nonrearranged tribromides and the ketone product .

Molecular Structure Analysis

The molecular structure of the brominated products, including the ketone, was elucidated using spectral data such as 1H and 13C NMR, as well as single X-ray structural analysis. These techniques are pivotal in determining the positions of the bromine atoms and the overall molecular geometry of the products .

Chemical Reactions Analysis

The bromination reaction mechanism is influenced by the temperature of the reaction and can involve either exo or endo attacks on the starting material. The exo-attack refers to the addition of a bromine atom to the more accessible, or sterically unhindered, side of the molecule, while the endo-attack refers to addition from the opposite side. The choice between these pathways affects the final structure of the brominated product .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one are not detailed in the provided papers, such properties are typically characterized by the molecule's functional groups, molecular weight, polarity, solubility, and melting or boiling points. The presence of bromine atoms would likely increase the molecular weight and could affect the compound's reactivity and interaction with other chemicals due to the relatively high atomic mass and electronegativity of bromine .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

The compound 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one, and its derivatives, are primarily involved in synthesis and chemical reactions. For instance, a study demonstrated the synthesis of 8-Bromobicyclo[5.1.0]oct-1(8)-ene, a related compound, as an intermediate for preparing various substituted bicyclo-octenes. These compounds underwent bromo-lithium exchange followed by nucleophilic substitution reactions to generate different bicyclic cyclopropenes, which are crucial in organic synthesis and chemical research (Lee, Chen, & Chen, 1998).

Thermolysis and Rearrangements

Another application in scientific research is exploring thermolysis and rearrangement reactions. For instance, a study on 2,3,7,8-Tetrabrombicyclo[4.1.1]oct-3-ene, which is structurally similar, involved various chemical transformations leading to different tricyclic compounds. These transformations include allylic rearrangement, bromination, and hydrogenation, highlighting the compound's utility in studying reaction mechanisms and pathways (Christl, Herzog, & Kemmer, 1986).

Polymer Chemistry

Additionally, compounds like 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one are used in polymer chemistry. For example, the synthesis of water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups involved the use of related bicyclic compounds. These polymers have applications in electronics and materials science due to their luminescent properties (Wagaman & Grubbs, 1997).

Photochemistry and Aromaticity Studies

In photochemistry, studies on highly fluorinated bicyclo[4.2.0]octa-2,4-dienes, similar to 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one, have been conducted. These studies explore the behavior of these compounds under ultraviolet light and triplet sensitization, which is significant in understanding photochemical reactions (Roberts, Goldman, & Lemal, 1990). Furthermore, computational studies applying criteria for aromaticity to bicyclic compounds provide insights into their chemical structure and stability (Delamere, Jakins, & Lewars, 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLPMCZXBLMOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C1=O)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

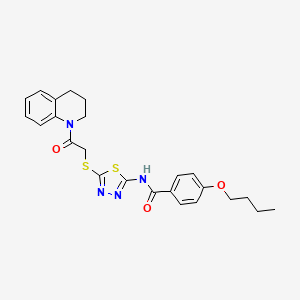

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

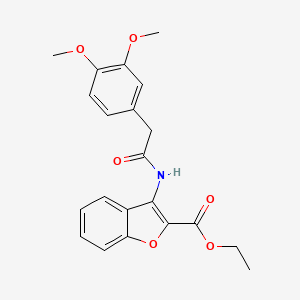

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

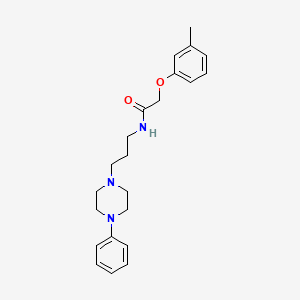

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)